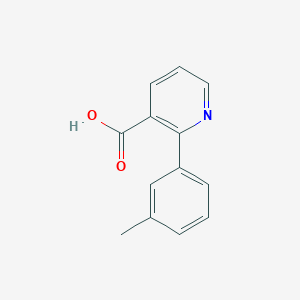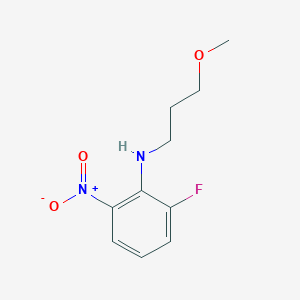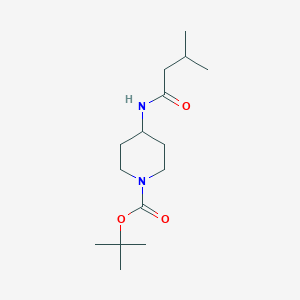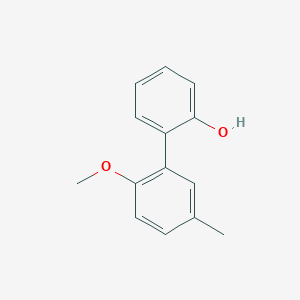![molecular formula C9H6ClF3N2O2S2 B3059823 2-methyl-5-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-3-thiophenesulfonyl chloride CAS No. 1287752-72-0](/img/structure/B3059823.png)
2-methyl-5-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-3-thiophenesulfonyl chloride
Vue d'ensemble
Description
The compound “2-methyl-5-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-3-thiophenesulfonyl chloride” is a complex organic molecule. It contains a trifluoromethyl group, which is a functional group with the formula -CF3 . The trifluoromethyl group has significant electronegativity, often described as being intermediate between the electronegativities of fluorine and chlorine . This group is often used in pharmaceuticals and drugs .
Applications De Recherche Scientifique
Medicinal Chemistry and Drug Development
The trifluoromethyl group in this compound enhances its lipophilicity and metabolic stability. Researchers have explored its potential as a building block for designing novel drugs. Specifically, it can serve as a scaffold for developing kinase inhibitors, anti-inflammatory agents, or antiviral compounds. For instance, modifications of this core structure could lead to promising kinase inhibitors for cancer therapy .
Agrochemicals and Pesticides
The trifluoromethyl moiety can impart desirable properties to agrochemicals. Researchers have investigated its use in designing herbicides, fungicides, and insecticides. By incorporating this functional group, scientists aim to enhance the bioavailability, efficacy, and selectivity of these compounds in crop protection .
Materials Science
The combination of the pyrazole and thiophene moieties in this compound makes it interesting for materials applications. It could be a precursor for synthesizing functionalized polymers, conducting materials, or organic semiconductors. Researchers explore its potential in organic electronics, photovoltaics, and sensors .
Photophysical Properties
The conjugated system in the molecule contributes to its photophysical properties. Researchers have studied its fluorescence, phosphorescence, and photochemical behavior. Understanding these properties can lead to applications in optoelectronics, such as OLEDs (organic light-emitting diodes) or luminescent materials .
Synthetic Methodology
Chemists have used this compound as a reagent in synthetic transformations. For example, it can participate in cross-coupling reactions, cyclizations, and functional group manipulations. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis .
Probes and Chemical Biology
Researchers have labeled biomolecules with derivatives of this compound to create fluorescent or photoaffinity probes. These probes help visualize specific cellular processes, study protein interactions, and identify drug targets. The trifluoromethyl group aids in achieving high sensitivity and selectivity in biological assays .
Safety and Hazards
The safety and hazards associated with a compound are important for handling and storage. The compound “2-methyl-5-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-3-thiophenesulfonyl chloride” is likely to be combustible and may cause eye and skin burns. It may also cause digestive and respiratory tract burns . It is water-reactive and reacts violently with water, liberating toxic gas .
Mécanisme D'action
Target of Action
Compounds with similar structures, such as lotilaner, are known to target gamma-aminobutyric acid (gaba)-gated chloride channels . These channels play a crucial role in inhibitory neurotransmission in the central nervous system.
Mode of Action
The compound acts as a non-competitive antagonist of the GABA-gated chloride channel . This means it binds to a site on the channel that is distinct from the active site, altering the channel’s conformation and preventing the binding of GABA. This inhibition disrupts the normal functioning of the channel, leading to a variety of downstream effects .
Propriétés
IUPAC Name |
2-methyl-5-[5-(trifluoromethyl)-1H-pyrazol-3-yl]thiophene-3-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3N2O2S2/c1-4-7(19(10,16)17)3-6(18-4)5-2-8(15-14-5)9(11,12)13/h2-3H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTYVPQJIYIFDSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(S1)C2=NNC(=C2)C(F)(F)F)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601135307 | |
| Record name | 3-Thiophenesulfonyl chloride, 2-methyl-5-[5-(trifluoromethyl)-1H-pyrazol-3-yl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601135307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-5-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-3-thiophenesulfonyl chloride | |
CAS RN |
1287752-72-0 | |
| Record name | 3-Thiophenesulfonyl chloride, 2-methyl-5-[5-(trifluoromethyl)-1H-pyrazol-3-yl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1287752-72-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Thiophenesulfonyl chloride, 2-methyl-5-[5-(trifluoromethyl)-1H-pyrazol-3-yl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601135307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![5-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B3059754.png)

![([1-(4-Fluorophenyl)-3,5-dimethyl-1h-pyrazol-4-yl]methyl)amine hydrochloride](/img/structure/B3059757.png)
![{[3-(2-Pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}amine trifluoroacetate](/img/structure/B3059758.png)
![[1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)ethyl]amine trifluoroacetate](/img/structure/B3059760.png)
![4-[5-(Chloromethyl)isoxazol-3-yl]pyridine hydrochloride](/img/structure/B3059761.png)